2-Chloro-6-ethoxypyrazine 2-Chloro-6-ethoxypyrazine
Brand Name: Vulcanchem
CAS No.: 136309-02-9
VCID: VC21246989
InChI: InChI=1S/C6H7ClN2O/c1-2-10-6-4-8-3-5(7)9-6/h3-4H,2H2,1H3
SMILES: CCOC1=CN=CC(=N1)Cl
Molecular Formula: C6H7ClN2O
Molecular Weight: 158.58 g/mol

2-Chloro-6-ethoxypyrazine

CAS No.: 136309-02-9

Cat. No.: VC21246989

Molecular Formula: C6H7ClN2O

Molecular Weight: 158.58 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-ethoxypyrazine - 136309-02-9

CAS No. 136309-02-9
Molecular Formula C6H7ClN2O
Molecular Weight 158.58 g/mol
IUPAC Name 2-chloro-6-ethoxypyrazine
Standard InChI InChI=1S/C6H7ClN2O/c1-2-10-6-4-8-3-5(7)9-6/h3-4H,2H2,1H3
Standard InChI Key JPXGUVCWZHJCJL-UHFFFAOYSA-N
SMILES CCOC1=CN=CC(=N1)Cl
Canonical SMILES CCOC1=CN=CC(=N1)Cl

Structural Information

Molecular Properties

2-Chloro-6-ethoxypyrazine is a chlorinated pyrazine derivative with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol . The compound contains a pyrazine ring with a chlorine substituent at position 2 and an ethoxy group at position 6, creating a distinctive chemical structure with specific reactivity patterns .

The compound's structural representation can be expressed through various chemical notations:

Identifier TypeValue
SMILESCCOC1=CN=CC(=N1)Cl
InChIInChI=1S/C6H7ClN2O/c1-2-10-6-4-8-3-5(7)9-6/h3-4H,2H2,1H3
InChIKeyJPXGUVCWZHJCJL-UHFFFAOYSA-N
CAS Number136309-02-9

These standardized identifiers enable precise tracking and referencing of the compound in chemical databases and literature .

Structural Configuration

The molecule consists of a pyrazine ring (a six-membered heterocyclic structure with two nitrogen atoms at the 1 and 4 positions) substituted with a chlorine atom and an ethoxy group. The ethoxy group (CH3CH2O-) contributes to the compound's polarity and potential for hydrogen bonding, while the chlorine atom introduces electrophilic properties that are significant for its reactivity in chemical transformations .

Physical and Chemical Properties

Predicted Collision Cross Section Data

Collision cross-section (CCS) measurements are valuable for identifying and characterizing compounds in mass spectrometry. The predicted CCS values for 2-chloro-6-ethoxypyrazine with various adducts are presented below:

Adductm/zPredicted CCS (Ų)
[M+H]⁺159.03197127.6
[M+Na]⁺181.01391142.5
[M+NH₄]⁺176.05851136.4
[M+K]⁺196.98785135.4
[M-H]⁻157.01741129.0
[M+Na-2H]⁻178.99936135.8
[M]⁺158.02414130.4
[M]⁻158.02524130.4

These predicted CCS values offer essential information for analytical chemistry applications, particularly for identification and structural confirmation in mass spectrometry experiments .

Chemical Reactivity

The compound's reactivity is significantly influenced by the electron-withdrawing effect of the chlorine substituent and the electron-donating properties of the ethoxy group. The chlorine atom at position 2 makes this position susceptible to nucleophilic attack, which is relevant for various synthetic applications, particularly in substitution reactions .

Synthesis Methods

Sodium Hydride Method

A well-documented synthesis approach for 2-chloro-6-ethoxypyrazine involves the reaction of 2,6-dichloropyrazine with ethanol in the presence of sodium hydride. This synthetic route achieves a high yield of 91% .

The detailed synthetic procedure involves:

  • Adding ethanol (0.059 mL, 1.0 mmol) to tetrahydrofuran (2 mL) in a microwave reaction vessel

  • Adding sodium hydride (32 mg, 1.3 mmol) and stirring for 30 minutes at room temperature

  • Adding 2,6-dichloropyrazine (100 mg, 0.671 mmol) to the reaction mixture

  • Heating the mixture in a microwave reactor at 100 W power and 50°C for 10 minutes

  • Post-processing steps including solvent removal, dissolution in ethyl acetate, washing with water, and drying over MgSO₄

  • Filtration and removal of the solvent to obtain the final product

Spectroscopic Characterization

The synthesized compound can be characterized using ¹H NMR spectroscopy, which shows distinctive signals at:

  • δ 8.13 (1H, s) and δ 8.11 (1H, s) for the aromatic protons

  • δ 4.40 (2H, q, J = 7.06 Hz) for the methylene protons of the ethoxy group

  • δ 1.43 (3H, t, J = 7.0 Hz) for the methyl protons of the ethoxy group

These spectroscopic data confirm the structure and purity of the synthesized 2-chloro-6-ethoxypyrazine.

Applications in Research

Research and Development Uses

2-Chloro-6-ethoxypyrazine is primarily utilized for research and development purposes in chemical and pharmaceutical settings . Its reactivity profile, particularly the susceptibility of the chlorine position to nucleophilic substitution, makes it valuable for:

  • Serving as a building block for more complex molecules

  • Use in medicinal chemistry for developing potential pharmacologically active compounds

  • Application in synthetic methodologies exploring heterocyclic chemistry

Role in Chemical Synthesis

The compound has been documented as an intermediate in synthetic pathways leading to more complex molecules. For instance, it has been utilized in reactions with boronic acid derivatives such as tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate to produce advanced intermediates for pharmaceutical development .

Related Compounds and Derivatives

Structural Relatives

Several related compounds share structural similarities with 2-chloro-6-ethoxypyrazine:

  • 2,6-Dichloropyrazine - The precursor used in the synthesis of 2-chloro-6-ethoxypyrazine

  • 2-Chloro-6-(2-piperidin-2-ylethoxy)pyrazine hydrochloride - A more complex derivative with potential pharmaceutical applications

These structural relatives demonstrate how 2-chloro-6-ethoxypyrazine can serve as a platform for developing more complex molecular architectures through further functionalization.

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